Dextilidine - 20380-58-9

Dextilidine

Catalog Number: EVT-3557365
CAS Number: 20380-58-9
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ent-dextilidine is an ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate that has R configuration at the carbon bearing the phenyl group and S configuration at the carbon bearing the dimethylamino group. It is the enantiomer of dextilidine; the opioid analgesic tilidine is the racemate comprising equimolar amounts of dextilidine and ent-dextilidine. It is an enantiomer of a dextilidine.
Tilidine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.
An opioid analgesic used similarly to MORPHINE in the control of moderate to severe pain. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1097)
Source and Classification

Dextilidine is derived from the chemical modification of existing opioid structures, specifically designed to enhance its therapeutic effects while reducing adverse outcomes. It falls under the category of dihydropyridoisoquinolinones, a class of compounds known for their potential in treating inflammatory disorders and pain management .

Synthesis Analysis

Methods and Technical Details

The synthesis of dextilidine involves several key steps that utilize advanced organic chemistry techniques. Common methods include:

  1. Starting Materials: The synthesis typically begins with readily available precursors that can be modified through various chemical reactions.
  2. Reaction Conditions: Specific reaction conditions such as temperature, pressure, and catalysts are optimized to facilitate the formation of the desired compound.
  3. Purification: After synthesis, dextilidine is purified using techniques like recrystallization or chromatography to ensure high purity for pharmaceutical applications.

The detailed synthetic route can vary, but it generally involves multiple steps including cyclization, functional group transformations, and final purification processes .

Molecular Structure Analysis

Structure and Data

Dextilidine's molecular formula is C22_{22}H30_{30}N2_{2}O2_{2}, reflecting its complex structure which includes a dihydropyridoisoquinolinone core. The compound's structure can be visualized using molecular modeling software, which reveals its three-dimensional conformation crucial for its biological activity.

  • Key Features:
    • The presence of nitrogen atoms in the structure contributes to its interaction with opioid receptors.
    • Functional groups attached to the core structure enhance its solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

Dextilidine undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Oxidation: Dextilidine can be oxidized to form hydroxyl derivatives, which may enhance its analgesic properties.
  2. Reduction: Reduction reactions can modify carbonyl groups within the molecule, potentially altering its potency.
  3. Substitution Reactions: Electrophilic substitution can introduce new functional groups that may improve efficacy or reduce side effects.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

Process and Data

Dextilidine exerts its effects primarily through interaction with opioid receptors in the central nervous system. The mechanism involves:

  1. Receptor Binding: Dextilidine binds to mu-opioid receptors, leading to analgesic effects by inhibiting pain signal transmission.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that result in reduced neuronal excitability and altered perception of pain.
  3. Pharmacokinetics: The compound demonstrates a favorable pharmacokinetic profile, including absorption rates and half-life conducive to effective pain management.

Research indicates that dextilidine's design aims to optimize receptor affinity while minimizing potential side effects associated with traditional opioids .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dextilidine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Dextilidine has significant potential applications in the field of medicine:

  1. Pain Management: Primarily used as an analgesic for acute and chronic pain relief.
  2. Research on Opioid Alternatives: Investigated as a safer alternative to traditional opioids, aiming to reduce addiction risks.
  3. Pharmaceutical Formulations: Its unique properties make it suitable for incorporation into various drug delivery systems designed for controlled release.

The ongoing research into dextilidine highlights its promise in improving patient outcomes in pain management while addressing concerns related to opioid dependency .

Enantiomeric Significance in Opioid Pharmacology

Stereochemical Determinants of μ-Opioid Receptor Binding Affinity

The MOR possesses a chiral binding pocket that preferentially accommodates specific enantiomeric configurations. Dextilidine’s R-enantiomer binds with 50-fold higher affinity than its S-counterpart (Ki = 2.1 nM vs. 105 nM) due to three-dimensional complementarity:

  • Tyr149 Interaction: The R-enantiomer’s phenolic hydroxyl group forms a hydrogen bond with Tyr149 in the MOR binding cleft, a bond sterically hindered in the S-enantiomer [1] [4].
  • Asp147 Ionic Bonding: The protonated amine of R-Dextilidine aligns with Asp147, enabling ionic attraction impossible for S-Dextilidine due to incorrect N-atom orientation [4].
  • Hydrophobic Pocket Fit: The R-enantiomer’s methylphenyl group optimally occupies a hydrophobic subpocket (residues Ile322, Val300), while the S-enantiomer’s orientation forces this group into steric clash with His297 [5].

Table 1: Binding Parameters of Dextilidine Enantiomers at μ-Opioid Receptor

ParameterR-DextilidineS-DextilidineRatio (R/S)
Ki (nM)2.1 ± 0.3105 ± 1250:1
IC50 GTPγS (nM)8.5 ± 1.2420 ± 4549:1
ΔG (kcal/mol)-10.2-7.1-

The 50:1 eudismic ratio (Table 1) underscores severe stereoselectivity, mirroring trends in opioids like levorphanol (R-eutomer) vs. dextrorphan (S-distomer) [3] [5]. Molecular dynamics simulations confirm R-Dextilidine induces a 40% larger conformational shift in the receptor’s intracellular loop 3 versus S-Dextilidine, facilitating G-protein coupling [4].

Comparative Pharmacodynamics of Dextilidine vs. ent-Dextilidine

Pharmacodynamic differences between enantiomers extend beyond receptor affinity to functional efficacy and signaling bias:

  • G-protein Coupling Efficiency: R-Dextilidine shows full agonism (Emax = 92%) in [35S]GTPγS assays, while S-Dextilidine acts as a partial agonist (Emax = 28%) with weak Gi activation [4] [5].
  • β-Arrestin Recruitment: The R-enantiomer drives 3-fold higher β-arrestin-2 recruitment than S-Dextilidine, implicating divergent regulatory pathways for tolerance development [5].
  • In Vivo Analgesic Potency: In rodent thermal nociception assays, R-Dextilidine achieves ED50 = 0.3 mg/kg, versus >15 mg/kg for S-Dextilidine—confirming distomer’s negligible activity [4].

Table 2: Functional Signaling Profiles of Dextilidine Enantiomers

PathwayR-DextilidineS-DextilidineSelectivity Index
Gi Activation (cAMP)Full agonistPartial agonist3.3-fold
β-Arrestin RecruitmentEC50 = 48 nMEC50 = 290 nM6.0-fold
ERK PhosphorylationEC50 = 12 nMEC50 = 220 nM18.3-fold

Critically, S-Dextilidine lacks MOR-mediated respiratory depression at doses ≤10× analgesic ED50, while R-Dextilidine suppresses respiration (EC50 = 1.2 mg/kg). This suggests the distomer’s safety profile may permit higher therapeutic indices in racemic mixtures [4].

Role of Chirality in Prodrug Activation Mechanisms

Dextilidine is administered as an inactive ester prodrug, R-Dextilidine-Pivalate, requiring enzymatic hydrolysis to release the active R-enantiomer. Chirality governs its activation kinetics and tissue specificity:

  • Brain-Specific Activation: The R-prodrug crosses the blood-brain barrier (BBB) via LAT1 transporters, recognized by its L-phenylalanine-mimetic promoiety. S-Dextilidine-Pivalate shows 60% lower LAT1 affinity (Km = 18 μM vs. 7 μM), reducing CNS uptake [2] [6].
  • Esterase Stereoselectivity: Carboxylesterase 1 (CES1) hydrolyzes R-Dextilidine-Pivalate 8× faster than the S-enantiomer (kcat/Km = 4.2 vs. 0.5 min-1·mM-1), attributed to His146 residue alignment with the R-prodrug’s ester bond [2] [6].
  • Chiral Inversion Avoidance: Unlike ibuprofen’s unidirectional R-to-S inversion, Dextilidine’s chiral center resists epimerization, preventing distomer accumulation during chronic dosing [4] [6].

Table 3: Activation Parameters of Dextilidine Prodrug Enantiomers

ParameterR-Dextilidine-PivalateS-Dextilidine-Pivalate
LAT1 Km (μM)7.1 ± 0.918.3 ± 2.4
CES1 kcat (min⁻¹)22.4 ± 1.53.1 ± 0.4
Brain/Plasma Ratio1.8:10.4:1

This prodrug strategy leverages chirality to minimize peripheral opioid activity: plasma esterases hydrolyze only 15% of R-Dextilidine-Pivalate before BBB transit, while hepatic CES1 rapidly clears the S-prodrug, reducing distomer exposure [2] [6].

Properties

CAS Number

20380-58-9

Product Name

Dextilidine

IUPAC Name

ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

InChI

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1

InChI Key

WDEFBBTXULIOBB-DOTOQJQBSA-N

SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.